![molecular formula C29H28N4O3S B2408828 4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide CAS No. 1115549-86-4](/img/structure/B2408828.png)
4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide is a useful research compound. Its molecular formula is C29H28N4O3S and its molecular weight is 512.63. The purity is usually 95%.
BenchChem offers high-quality 4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Apoptosis Induction and Anticancer Activity
4-Anilinoquinazolines have been identified as potent apoptosis inducers, demonstrating significant anticancer activities. These compounds have shown to induce apoptosis with low EC50 values, indicative of their effectiveness in triggering programmed cell death in cancer cells. Additionally, their high blood-brain barrier penetration enhances their potential in treating cancers affecting the brain. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been highlighted as an anticancer clinical candidate due to its efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Protein Kinase Inhibition
This class of compounds also plays a crucial role as protein kinase inhibitors, a vital target in cancer therapy. The binding modes of 4-anilinoquinazolines with protein kinases like cyclin-dependent kinase 2 (CDK2) and p38 kinase reveal their interaction with the ATP site, influencing kinase activity crucial for cell cycle regulation and inflammation processes (Shewchuk et al., 2000).
Chemical Synthesis and Modification
The chemical versatility of 4-anilinoquinazolines allows for their modification into various derivatives with potential biological activities. For instance, novel synthesis methods have been developed for arylaminoquinazolines, demonstrating the flexibility of this scaffold for generating compounds with varied biological functions (Heravi et al., 2009). This adaptability makes them suitable for exploring a wide range of scientific research applications, from studying molecular interactions to developing new therapeutic agents.
Antimicrobial Activity
Research into the antimicrobial properties of quinazolinone derivatives indicates that these compounds exhibit significant activity against various strains of bacteria and fungi, highlighting their potential as antimicrobial agents. This activity is attributed to the quinazolinone core structure, which can be modified to enhance antimicrobial efficacy (Habib et al., 2013).
properties
IUPAC Name |
4-[[2-(2-anilino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c34-26(30-22-8-2-1-3-9-22)19-37-29-32-25-13-7-6-12-24(25)28(36)33(29)18-20-14-16-21(17-15-20)27(35)31-23-10-4-5-11-23/h1-3,6-9,12-17,23H,4-5,10-11,18-19H2,(H,30,34)(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXQHEQCRSYNKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2408747.png)
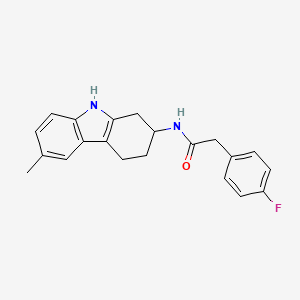
![[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid](/img/structure/B2408749.png)
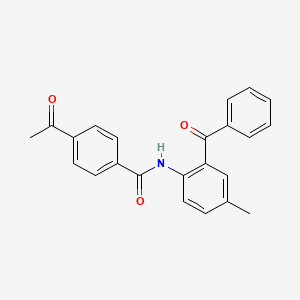
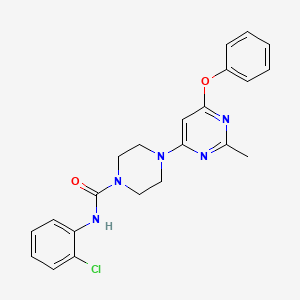
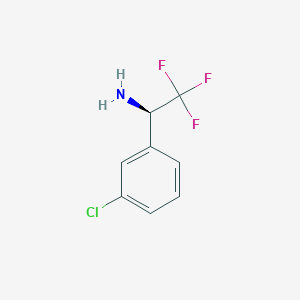
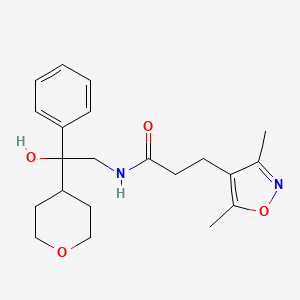
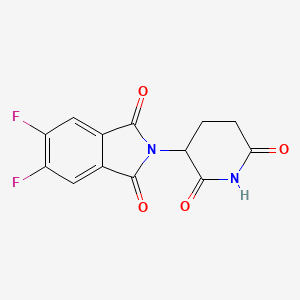
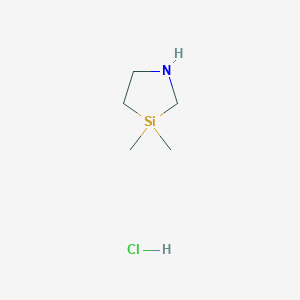
![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)
![2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2408761.png)

![2-[4-(6-Tert-butyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2408765.png)
![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2408766.png)